molecular formula C21H24O2 B8057536 Diallyl bisphenol A

Diallyl bisphenol A

Cat. No.: B8057536
M. Wt: 308.4 g/mol
InChI Key: FCDNVUPUNSAILB-UHFFFAOYSA-N
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Description

Diallyl bisphenol A is an organic compound with a complex structure that includes phenolic and allyl ether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diallyl bisphenol A typically involves the reaction of 4-prop-2-enoxyphenol with 3-prop-2-enylphenylpropan-2-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diallyl bisphenol A undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diallyl bisphenol A has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers and other industrial materials

Mechanism of Action

The mechanism of action of Diallyl bisphenol A involves its interaction with specific molecular targets and pathways. The phenolic group can act as an antioxidant by scavenging free radicals, while the allyl ether groups may interact with cellular enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diallyl bisphenol A is unique due to its combination of phenolic and allyl ether groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[2-(4-prop-2-enoxy-3-prop-2-enylphenyl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-5-7-16-15-18(10-13-20(16)23-14-6-2)21(3,4)17-8-11-19(22)12-9-17/h5-6,8-13,15,22H,1-2,7,14H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDNVUPUNSAILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)OCC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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